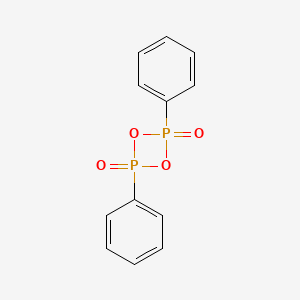
2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide is a unique organophosphorus compound with the molecular formula C12H10O4P2 It is known for its distinctive structure, which includes a four-membered ring containing both phosphorus and oxygen atoms
Vorbereitungsmethoden
The synthesis of 2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide typically involves multi-step reactions. One common method includes the reaction of phenylphosphonic dichloride with phenol in the presence of a base, followed by oxidation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the formation of the desired product .
Industrial production methods for this compound are not widely documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale preparations provide valuable insights into the reaction mechanisms and conditions required for its formation.
Analyse Chemischer Reaktionen
2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphorus-containing products.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its phenyl groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism by which 2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s phosphorus-oxygen ring structure allows it to form stable complexes with these targets, potentially inhibiting their activity. This mechanism is of particular interest in the development of enzyme inhibitors and other therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide can be compared with other similar compounds, such as:
1,3,2,4-Dioxadiphosphetane 2,4-dioxide: Lacks the phenyl groups, making it less stable and less reactive.
2,4-Diphenyl-1,3,2,4-dioxadiboretane: Contains boron instead of phosphorus, leading to different chemical properties and reactivity.
2,4-Dimethyl-1,3,2,4-dioxadiphosphetane 2,4-dioxide: Substitutes methyl groups for phenyl groups, affecting its stability and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
10291-80-2 |
|---|---|
Molekularformel |
C12H10O4P2 |
Molekulargewicht |
280.15 g/mol |
IUPAC-Name |
2,4-diphenyl-1,3,2λ5,4λ5-dioxadiphosphetane 2,4-dioxide |
InChI |
InChI=1S/C12H10O4P2/c13-17(11-7-3-1-4-8-11)15-18(14,16-17)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
NIQPVHVCPGEQAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P2(=O)OP(=O)(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-1-(2-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11968952.png)
![1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968954.png)
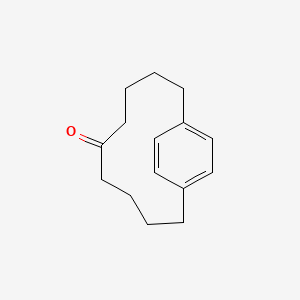
![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11968964.png)
![Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(2-methyl-2H-chromen-3-YL)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11968966.png)
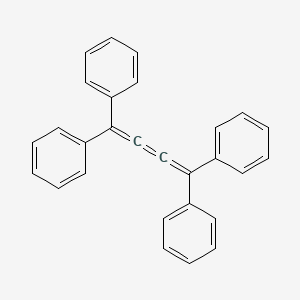

![Ethyl bicyclo[2.2.1]hept-2-yl(cyano)acetate](/img/structure/B11968985.png)
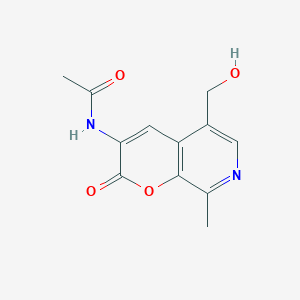
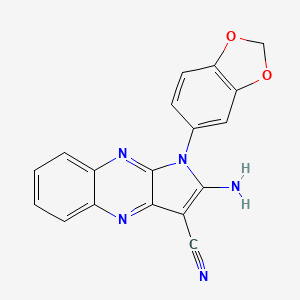

![2-(benzylamino)-9-methyl-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11969023.png)
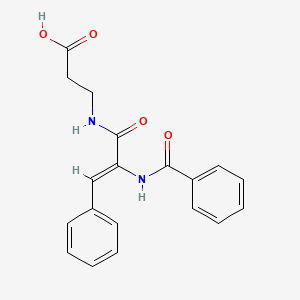
![Benzyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11969029.png)
